molecular formula C10H12N2O3 B2361553 N-Hydroxy-N'-(4-methylphenyl)propanediamide CAS No. 885372-05-4

N-Hydroxy-N'-(4-methylphenyl)propanediamide

Cat. No.: B2361553
CAS No.: 885372-05-4
M. Wt: 208.217
InChI Key: VHNVQPPINOACNR-UHFFFAOYSA-N
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Description

N-Hydroxy-N’-(4-methylphenyl)propanediamide is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol . It is known for its applications in various scientific and industrial fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N’-(4-methylphenyl)propanediamide typically involves the reaction of 4-methylphenylamine with malonic acid derivatives under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-Hydroxy-N’-(4-methylphenyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-(4-methylphenyl)propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-Hydroxy-N’-(4-methylphenyl)propanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-(4-methylphenyl)propanediamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N’-(4-chlorophenyl)propanediamide
  • N-Hydroxy-N’-(4-nitrophenyl)propanediamide
  • N-Hydroxy-N’-(4-methoxyphenyl)propanediamide

Uniqueness

N-Hydroxy-N’-(4-methylphenyl)propanediamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N'-hydroxy-N-(4-methylphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-2-4-8(5-3-7)11-9(13)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNVQPPINOACNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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